Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

Researchers needing reactive quinoline scaffolds for late-stage diversification often face limited SNAr competence. Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate (CAS 26893-17-4) provides an activated 8-Cl handle for nucleophilic displacement while the ethyl ester protects the C7 carboxylate for selective post-functionalization. Enables focused MAO-B inhibitor libraries (sub-μM IC50) and dual-acting antibacterials with 4-fold improved potency over amoxicillin. • Ready stock at 95-98% purity • Solid-state stability (mp 127.5-128 °C) • Ships ambient globally.

Molecular Formula C13H10ClNO4
Molecular Weight 279.67 g/mol
CAS No. 26893-17-4
Cat. No. B189433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
CAS26893-17-4
Molecular FormulaC13H10ClNO4
Molecular Weight279.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=CC3=C(C=C2N=C1)OCO3)Cl
InChIInChI=1S/C13H10ClNO4/c1-2-17-13(16)8-5-15-9-4-11-10(18-6-19-11)3-7(9)12(8)14/h3-5H,2,6H2,1H3
InChIKeyIQDOHPSCFUSFGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Physicochemical & Spectral Reference


Ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic building block featuring a quinoline core fused with a 1,3-dioxole ring and functionalized with an 8-chloro substituent and a 7-ethyl ester. The compound has a molecular weight of 279.68 g/mol and a molecular formula of C13H10ClNO4 [1]. Its identity is confirmed by NMR (¹H and ¹³C), FTIR, and UV-Vis spectra, with the standard NMR spectrum recorded in CDCl₃ [1]. This scaffold serves as a versatile intermediate for downstream derivatization, particularly through nucleophilic aromatic substitution at the 8-position.

Why Ethyl 8-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate Resists Generic Replacement


Replacement of ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate with the corresponding 8-hydroxy, 8-methyl, or unsubstituted analogs fundamentally alters reactivity and downstream performance. The chlorine atom at the 8-position activates the ring toward nucleophilic aromatic substitution (SNAr), enabling introduction of amines, thiols, and other nucleophiles—a transformation inaccessible to the 8-hydroxy or 8-alkyl derivatives without additional activation steps. Moreover, the ethyl ester at C7 preserves the carboxylic acid functionality in a protected form that can be selectively unmasked after further modification, a feature that is lost when the free acid (CAS 26893-32-3) is used directly, as the acid may interfere with coupling chemistry. These structural features are not commodity readouts but rather define the compound's practical utility in complex multi-step syntheses .

Ethyl 8-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Comparative Evidence for Selection


MAO-B Inhibitory Potency vs. Structural Analogs

The compound itself exhibits measurable Monoamine Oxidase B (MAO-B) inhibition with an IC50 of 300 nM (membrane-bound human MAO-B) to 638 nM (recombinant human MAO-B) as recorded in BindingDB/ChEMBL [1]. While direct head-to-head data against its closest analogs are not available in the public domain, a cross-study comparison with the 8-hydroxy analog (ethyl 8-hydroxy-1,3-dioxolo[4,5-g]quinoline-7-carboxylate, CAS 14205-65-3) indicates that the chloro substituent is critical—the 8-hydroxy analog lacks reported MAO-B activity, consistent with the requirement for an electron-withdrawing group at the 8-position to engage the flavin cofactor through halogen bonding. This inference is supported by structure-activity relationship (SAR) studies on halogenated quinoline MAO inhibitors [1].

Monoamine Oxidase Inhibition Neuropharmacology Enzyme Assay

Dual Antibacterial–Anticancer Quinoline Library Synthesis

A 2023 study by Jin et al. employed ethyl 8-chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate as the exclusive starting material to synthesize six novel 5-acyl-8-(arylamino)quinoline derivatives (compounds V–X) in a multi-step sequence [1]. The resulting derivatives demonstrated antibacterial activity 1–4 times that of amoxicillin and 1–2 times that of ciprofloxacin against Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 8739), with the most potent analog (compound VII) achieving 4-fold amoxicillin and 2-fold ciprofloxacin activity. In anticancer MTT assays against HCT-116, Hela, and A549 cell lines, compound VII outperformed the positive control berberine. These outcomes depend critically on the 8-chloro substitution for introducing arylamino groups at C8, a transformation that would be inefficient or impossible with the corresponding 8-hydroxy or 8-hydrogen analogs.

Antibacterial Anticancer Medicinal Chemistry Quinoline Synthesis

Handling & Storage vs. Free Acid Analog

The ethyl ester form (CAS 26893-17-4, MW 279.68) exhibits distinct physical properties relative to the corresponding free carboxylic acid (CAS 26893-32-3, MW 251.62). The ester has a reported melting point of 127.5–128 °C and is a stable solid at 2–8 °C . The free acid analog, by contrast, is a higher-melting, less organic-solvent-soluble material that can self-aggregate through intermolecular hydrogen bonding, complicating precise weighing and dissolution for reaction setup. The ester's higher lipophilicity (clogP ~2.8 vs. ~1.5 for the acid, predicted) facilitates dissolution in standard organic solvents (CH₂Cl₂, THF, EtOAc) used in nucleophilic substitution reactions.

Compound Handling Storage Stability Solubility

Ethyl 8-Chloro[1,3]dioxolo[4,5-g]quinoline-7-carboxylate: Application Scenarios


Covalent Quinoline Enzyme Inhibitor Design

The 8-chloro substituent functions as a reactive handle for nucleophilic displacement, enabling installation of diverse arylamine, alkylamine, or thiol warheads. This property is exploited to generate focused libraries of MAO-B inhibitors, as supported by the compound's own sub-micromolar MAO-B IC50 [1]. The ethyl ester remains intact during SNAr, allowing subsequent hydrolysis to the acid for target engagement studies.

Parallel Chemistry for Dual Antibiotic–Antitumor Leads

With a validated synthetic pathway yielding dual-acting quinolines with up to 4-fold improved antibacterial potency over amoxicillin and cytotoxicity superior to berberine [1], this compound is the defined entry point for structure–activity relationship (SAR) campaigns. Its ready availability at 95–98% purity from multiple suppliers ensures reproducibility of the published route.

Crystallization & Solid-State Form Development

The well-defined melting point (127.5–128 °C) and solid-state stability under refrigerated storage [1] make this ester an ideal candidate for polymorph screening, co-crystal engineering, and pre-formulation studies, in contrast to the more difficult-to-handle free acid or the hygroscopic hydrochloride salt forms of the amine analogs.

Chemoselective Ester Hydrolysis with Aryl Chlorides

The compound offers a rigorous test case for developing chemoselective hydrolysis methods. The presence of both an ethyl ester and an electron-deficient aryl chloride demands precise control to avoid competitive hydrolysis or displacement. This makes it a challenging and valuable substrate for reaction optimization studies, as referenced in the synthetic protocols of the 2023 study [1].

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